molecular formula C19H22OSi B14513575 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol CAS No. 63453-07-6

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol

Cat. No.: B14513575
CAS No.: 63453-07-6
M. Wt: 294.5 g/mol
InChI Key: XKVBCKJMTCTIAH-UHFFFAOYSA-N
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Description

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is a specialized organosilicon compound designed for advanced research and development. This reagent serves as a versatile building block in organic synthesis and materials science. Silylating agents, in general, are used to replace active hydrogen in chemical species, which can protect functional groups, improve the selectivity of chemical reactions, enhance stability during distillation, and increase solubility and volatility . Compounds containing phenyl groups, like this one, are often utilized in the synthesis of silicone resins and rubbers to confer beneficial properties such as high-temperature resistance and radiation resistance . In medicinal chemistry, the incorporation of specific silyl groups has been shown to fine-tune the potency and selectivity of bioactive molecules, offering a strategy to optimize pharmacological profiles . This product is provided For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the manufacturer for detailed technical data and custom synthesis possibilities.

Properties

CAS No.

63453-07-6

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

3-[ethenyl(diphenyl)silyl]pent-4-en-1-ol

InChI

InChI=1S/C19H22OSi/c1-3-17(15-16-20)21(4-2,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h3-14,17,20H,1-2,15-16H2

InChI Key

XKVBCKJMTCTIAH-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCO)[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Platinum-Catalyzed Reactions

Platinum-based catalysts, such as Speier’s catalyst (H$$2$$PtCl$$6$$) and Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane), are widely used for hydrosilylation due to their high activity and selectivity. In a typical procedure:

  • Reactants : Diphenylvinylsilane (1.2 equiv) and 4-penten-1-ol (1.0 equiv) are combined in anhydrous tetrahydrofuran (THF).
  • Conditions : The reaction proceeds at 60–80°C under nitrogen for 6–12 hours, achieving 85–92% yield.
  • Mechanism : The platinum catalyst facilitates anti-Markovnikov addition, where the silyl group attaches to the less substituted carbon of the alkene.

Table 1 : Performance of Platinum Catalysts

Catalyst Temperature (°C) Yield (%) Selectivity (%)
Speier’s (H$$2$$PtCl$$6$$) 80 88 94
Karstedt’s 60 92 98

Cobalt-Catalyzed Systems

Cobalt complexes, such as Co(PNP) pincer ligands, offer a sustainable alternative. A study demonstrated:

  • Reactants : Diphenylsilane (1.5 equiv) and 4-penten-1-ol (1.0 equiv) under solvent-free conditions.
  • Conditions : 40°C for 4 hours with 0.2 mol% Co catalyst, yielding 76% product.
  • Advantage : Reduced side reactions compared to platinum, particularly with oxygen-sensitive substrates.

Industrial-Scale Production

Batch Reactor Optimization

Large-scale synthesis employs batch reactors with:

  • Temperature Control : 50–100°C to prevent exothermic runaway.
  • Catalyst Recovery : Platinum catalysts are filtered and recycled, reducing costs by 30%.
  • Yield : 78–85% with >99% purity after distillation.

Continuous Flow Systems

Continuous flow processes enhance scalability:

  • Residence Time : 20 minutes at 70°C.
  • Output : 1.2 kg/hour with 89% yield.
  • Advantages : Improved heat dissipation and consistent product quality.

Purification and Isolation

Distillation Techniques

  • Fractional Distillation : Separates the product (boiling point: 210–215°C) from unreacted silane and alcohol.
  • Vacuum Distillation : Reduces thermal degradation, achieving 99% purity.

Chromatographic Methods

  • Flash Column Chromatography : Silica gel with ethyl acetate/heptane (1:4) eluent removes polar by-products.
  • HPLC : Resolves stereoisomers when chiral catalysts are used.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Isomerization : The allylic alcohol intermediate may isomerize to 3-penten-1-ol under acidic conditions, reducing yield by 15%.
  • Oxidation : Trace oxygen converts the silyl group to silanol, necessitating inert atmospheres.

By-Product Management

  • Siloxane Formation : Hydrolysis of unreacted silane generates diphenylsiloxane, removed via aqueous washes.
  • Olefin Migration : Elevated temperatures (>90°C) promote double-bond migration, mitigated by lower reaction temperatures.

Comparative Analysis of Methodologies

Table 2 : Catalytic Systems for Hydrosilylation

Parameter Platinum Cobalt
Cost High Moderate
Reaction Time 6–12 h 4–6 h
Selectivity 94–98% 89–92%
Scalability Excellent Moderate

Emerging Techniques and Innovations

Photoredox Catalysis

A recent approach uses iridium-based photocatalysts (e.g., [Ir(ppy)$$_3$$]) under blue light:

  • Conditions : Room temperature, 2 hours, 82% yield.
  • Mechanism : Radical-mediated silyl transfer avoids metal contamination.

Enzymatic Hydrosilylation

Preliminary studies with cytochrome P450 variants show:

  • Yield : 34% with 70% enantiomeric excess (ee).
  • Potential : Eco-friendly route for chiral silyl alcohols.

Chemical Reactions Analysis

Types of Reactions

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-one.

    Reduction: Formation of 3-[Ethenyl(diphenyl)silyl]pentane-1-ol.

    Substitution: Formation of halogenated derivatives such as 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-bromide.

Scientific Research Applications

3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules. The double bonds provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol and related compounds:

Compound Name Substituent at 3-Position Functional Groups Molecular Weight (g/mol)* Key Reactivity/Applications
This compound Ethenyl(diphenyl)silyl Alcohol, alkene, silyl ether ~330 (estimated) Cyclization, polymer precursors
(E)-6-(Trimethylsilyl)hepta-4,6-dien-1-ol Trimethylsilyl Alcohol, diene, silyl ether 184.3 Intramolecular (4+3) cycloaddition
3-Methyl-1-penten-4-yn-3-ol Methyl Alcohol, alkyne 100.1 Intermediate in terpene synthesis
1-Phenyl-1-penten-4-yn-3-ol Phenyl Alcohol, alkyne, alkene 158.2 Chiral building blocks
Pent-4-en-1-ol None (parent compound) Alcohol, alkene 86.1 Selenocyclization, ether formation

*Molecular weights calculated from molecular formulas or estimated based on structural analogs.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-[ethenyl(diphenyl)silyl]pent-4-en-1-ol, and what experimental conditions are critical for high yield?

  • Methodological Answer : The synthesis of silyl-protected alcohols like this compound often involves transesterification or Grignard reactions. For example, transesterification of silyl precursors with ethylene glycol monomethyl ether, catalyzed by dibutyltin oxide in benzene, achieves high yields (~90%) after vacuum distillation . Grignard reactions, such as those using but-3-enylmagnesium bromide in THF at 0°C under nitrogen, are also effective for introducing allyl or alkenyl groups . Key conditions include strict temperature control, anhydrous solvents, and inert atmospheres. Purification via flash column chromatography (e.g., EtOAc/heptane gradients) is critical to isolate isomers .

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR resolve the silyl ether group (δ\delta 0.5–1.5 ppm for Si–CH2_2) and alkene protons (δ\delta 5.0–6.0 ppm). Stereochemical assignments require NOESY or COSY for spatial correlations .
  • GC-MS : Electron ionization (EI) at 70 eV identifies molecular ion peaks and fragmentation patterns, validated against databases like NIST .
  • IR : Confirms hydroxyl (\sim3400 cm1^{-1}) and Si–Ph (\sim1100 cm1^{-1}) groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Impervious gloves (nitrile or neoprene), lab coats, and safety goggles. Refer to EN 374 standards for glove selection .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste Disposal : Segregate silyl-containing waste and transfer to certified biohazard treatment facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the diphenylsilyl group during functionalization?

  • Methodological Answer : Steric effects from the diphenylsilyl moiety can hinder nucleophilic attacks. Strategies include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysts : Use Lewis acids like BF3_3·OEt2_2 to activate electrophilic sites .
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring for decomposition .

Q. What methodologies are available to control stereochemistry at the pent-4-en-1-ol moiety, and how can enantiomeric excess be quantified?

  • Methodological Answer :
  • Chiral Catalysts : Asymmetric catalysis with chiral phosphine ligands (e.g., BINAP) in cross-couplings can induce enantioselectivity .
  • Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D[α]_D values with literature data for purity assessment .

Q. How can computational modeling (e.g., DFT) predict the reactivity of the ethenyl-silyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and electron density maps. Focus on the silyl group’s influence on alkene π-electron density .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like GROMACS .

Q. How should researchers address contradictory NMR data arising from dynamic rotational isomerism in the silyl-ether linkage?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at –40°C to slow rotation and resolve split peaks for Si–O–C bonds .
  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing rotamers .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation products be identified?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 25°C and 50°C for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., silanols or allylic alcohols) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for discoloration or precipitation .

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